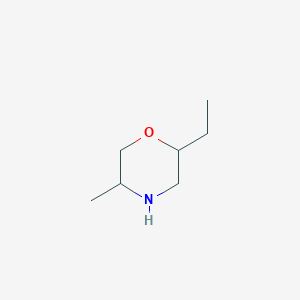

2-Ethyl-5-methylmorpholine

CAS No.: 858453-47-1

Cat. No.: VC4173297

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858453-47-1 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.203 |

| IUPAC Name | 2-ethyl-5-methylmorpholine |

| Standard InChI | InChI=1S/C7H15NO/c1-3-7-4-8-6(2)5-9-7/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | WISZZHKHSREDOZ-UHFFFAOYSA-N |

| SMILES | CCC1CNC(CO1)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Ethyl-5-methylmorpholine belongs to the morpholine family, a class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its IUPAC name, 2-ethyl-5-methylmorpholine, reflects the positions of the ethyl (-C₂H₅) and methyl (-CH₃) substituents on the morpholine ring . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.2 g/mol |

| PubChem CID | 20201056 |

| MDL Number | MFCD11652993 |

| SMILES | CCC1CNC(CO1)C |

| InChI Key | WISZZHKHSREDOZ-UHFFFAOYSA-N |

The Standard InChI string (InChI=1S/C7H15NO/c1-3-7-4-8-6(2)5-9-7/h6-8H,3-5H2,1-2H3) confirms the stereochemistry and bonding pattern .

Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 2-ethyl-5-methylmorpholine are documented, morpholine derivatives are typically synthesized through:

-

Ring-Closing Reactions: Cyclization of β-amino alcohols using acid catalysts.

-

N-Alkylation: Substitution reactions on preformed morpholine rings.

A plausible route involves the reaction of 2-ethyl-5-methyl-1,2-oxazine with hydrogen gas in the presence of a palladium catalyst, though this hypothesis requires experimental validation. Comparative analysis with 5-ethyl-2-methylpyridine synthesis—which uses paraldehyde and ammonia—suggests potential for analogous aldehyde-amine condensations .

Industrial Production

American Elements® offers 2-ethyl-5-methylmorpholine in bulk quantities, with packaging options including :

-

5-gallon plastic pails (25 kg)

-

Fiber/steel drums (up to 1 ton)

-

Argon/vacuum-sealed containers for air-sensitive handling

Custom synthesis services are available for high-purity grades (99%–99.999%), though yield optimization data remain proprietary.

Research Gaps and Future Directions

Priority Investigations

-

Stereochemical Effects: Determination of ring conformation (chair vs. boat) through X-ray crystallography.

-

Reactivity Studies: Exploration of N-oxide formation and quaternization reactions.

-

Biological Screening: In vitro assays for antimicrobial or enzyme-inhibitory activity.

Analytical Challenges

The lack of published NMR (¹H/¹³C) and IR spectra complicates compound identification. Collaborative efforts between academic and industrial laboratories could address this deficit while protecting proprietary synthesis data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume